molecular formula C25H22FN3O B11537833 (2S,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(2-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2S,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(2-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B11537833
M. Wt: 399.5 g/mol
InChI Key: NWFHFVVSRPURLP-BDTNDASRSA-N
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Description

3-(2,2-DIMETHYLPROPANOYL)-2-(2-FLUOROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloisoquinolines. This compound is characterized by its unique structure, which includes a pyrroloisoquinoline core substituted with a dimethylpropanoyl group and a fluorophenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-DIMETHYLPROPANOYL)-2-(2-FLUOROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrroloisoquinoline core through cyclization reactions.
  • Introduction of the dimethylpropanoyl group via acylation reactions.
  • Substitution of the fluorophenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-DIMETHYLPROPANOYL)-2-(2-FLUOROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(2,2-DIMETHYLPROPANOYL)-2-(2-FLUOROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,2-DIMETHYLPROPANOYL)-2-(2-FLUOROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE include other pyrroloisoquinoline derivatives with different substituents. Examples include:

  • 2-(2-FLUOROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE
  • 3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE

Uniqueness

The uniqueness of 3-(2,2-DIMETHYLPROPANOYL)-2-(2-FLUOROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C25H22FN3O

Molecular Weight

399.5 g/mol

IUPAC Name

(2S,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(2-fluorophenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C25H22FN3O/c1-24(2,3)23(30)21-20(18-10-6-7-11-19(18)26)25(14-27,15-28)22-17-9-5-4-8-16(17)12-13-29(21)22/h4-13,20-22H,1-3H3/t20-,21+,22-/m0/s1

InChI Key

NWFHFVVSRPURLP-BDTNDASRSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=CC=C4F

Canonical SMILES

CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=CC=C4F

Origin of Product

United States

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